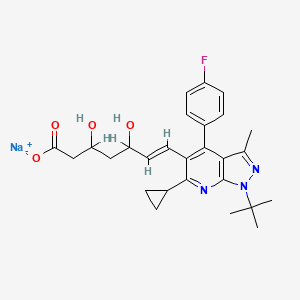
6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the fluorophenyl group, and subsequent functionalization to introduce the heptenoic acid and dihydroxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the heptenoic acid moiety, converting them to single bonds.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated heptenoic acid derivatives.
Substitution: Various substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. This includes its binding affinity to proteins, enzymes, and nucleic acids.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as a therapeutic agent in treating various diseases, particularly those involving inflammation or cancer.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptenoic acid derivatives: Compounds with similar heptenoic acid moieties.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group.
Uniqueness
What sets 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt apart is its combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
126274-09-7 |
|---|---|
Formule moléculaire |
C27H31FN3NaO4 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
sodium;(E)-7-[1-tert-butyl-6-cyclopropyl-4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H32FN3O4.Na/c1-15-23-24(16-7-9-18(28)10-8-16)21(12-11-19(32)13-20(33)14-22(34)35)25(17-5-6-17)29-26(23)31(30-15)27(2,3)4;/h7-12,17,19-20,32-33H,5-6,13-14H2,1-4H3,(H,34,35);/q;+1/p-1/b12-11+; |
Clé InChI |
VHZFFAPQVXBIIQ-CALJPSDSSA-M |
SMILES isomérique |
CC1=NN(C2=C1C(=C(C(=N2)C3CC3)/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)C(C)(C)C.[Na+] |
SMILES canonique |
CC1=NN(C2=C1C(=C(C(=N2)C3CC3)C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)C(C)(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















